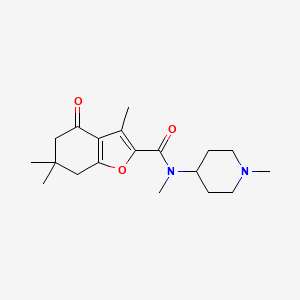![molecular formula C28H32N2O5S B12131506 [4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl](phenyl)methanone](/img/structure/B12131506.png)
[4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a sulfonyl group, and multiple aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and the attachment of aromatic rings. Common reagents used in these reactions include sulfonyl chlorides, phenols, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary, but they often require controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and compounds.
Biology
In biology, this compound is studied for its potential interactions with biological molecules. Its piperazine ring and sulfonyl group may interact with proteins and enzymes, making it a candidate for drug development and biochemical research.
Medicine
In medicine, 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone is investigated for its potential therapeutic applications. Its unique structure may allow it to target specific receptors or enzymes, making it a potential candidate for treating various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific characteristics.
Wirkmechanismus
The mechanism of action of 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring and sulfonyl group may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: This compound is used as a chemical intermediate in various reactions and has a similar structural complexity.
Phenylboronic acid compounds: These compounds are used in molecular recognition and have similar aromatic structures.
Uniqueness
4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone is unique due to its combination of a piperazine ring, sulfonyl group, and multiple aromatic rings. This combination allows for diverse chemical reactions and interactions, making it valuable for various scientific applications.
Eigenschaften
Molekularformel |
C28H32N2O5S |
|---|---|
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
[4-[3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H32N2O5S/c1-21-8-13-27(22(2)18-21)36(33,34)30-16-14-29(15-17-30)19-25(31)20-35-26-11-9-24(10-12-26)28(32)23-6-4-3-5-7-23/h3-13,18,25,31H,14-17,19-20H2,1-2H3 |
InChI-Schlüssel |
QFRIXZUJWZQYQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide](/img/structure/B12131423.png)
![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12131430.png)
![N-[(2Z)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12131438.png)
![3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12131453.png)

![5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12131475.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12131478.png)
![ethyl N-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}glycinate](/img/structure/B12131488.png)
![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12131491.png)

![N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12131514.png)
![(3Z)-5-bromo-3-{(2Z)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12131523.png)
![2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131525.png)

